molecular formula C8H14N2O3 B2355540 Tert-butyl (2-oxoazetidin-3-yl)carbamate CAS No. 1779427-28-9

Tert-butyl (2-oxoazetidin-3-yl)carbamate

Cat. No.: B2355540
CAS No.: 1779427-28-9
M. Wt: 186.211
InChI Key: NJMSEXDHKYVLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-oxoazetidin-3-yl)carbamate, also known as BOAZ, is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 186.21 .

Scientific Research Applications

Photocatalyzed Amination

Tert-butyl (2-oxoazetidin-3-yl)carbamate has been utilized in photoredox-catalyzed amination processes. For instance, it has been used with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enables the formation of 3-aminochromones under mild conditions, which can be further transformed to construct diverse amino pyrimidines, thereby expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

Synthesis of Carbamate Derivatives

The compound has also been used in the synthesis of various carbamate derivatives. For example, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate using a Boc-involved neighboring group participation was reported. This process offers advantages in terms of simplicity, cost efficiency, yield, and purification, highlighting its significance for industry reliability (Li et al., 2015).

Synthesis of Enantioselective Carbamates

Research has also focused on the enantioselective synthesis of tert-butyl carbamates. For instance, highly stereoselective asymmetric aldol routes have been developed for tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, which are important building blocks for novel protease inhibitors (Ghosh et al., 2017).

Crystal Structure Analysis

The compound is also significant in crystallography. For example, the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamates have been studied. These studies contribute to understanding the molecular structure and interactions in crystals (Baillargeon et al., 2017).

Synthesis of Natural Product Intermediates

Additionally, this compound has been used in the synthesis of intermediates for natural products. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was synthesized from L-Serine. This synthesis process is noted for its overall yield and step efficiency (Tang et al., 2014).

Development of New Azetidinone Building Blocks

The development of new azetidinone building blocks for the synthesis of carbapenems has also been reported. This includes synthesizing a versatile building block, (3S,4R)-3-{(R)-1-[tert-butyl-(dimethyl)silyloxy]ethyl}-4-[(2RS)-5-(4-methoxybenzyloxy)pent-3-yn-2-yl]azetidin-2-one (Khasanova et al., 2019).

Safety and Hazards

The safety information for Tert-butyl (2-oxoazetidin-3-yl)carbamate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

tert-butyl N-(2-oxoazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMSEXDHKYVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.